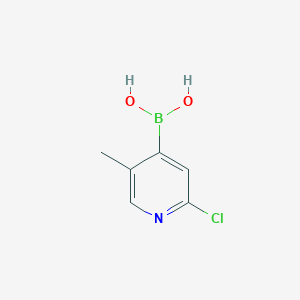

2-Chloro-5-methylpyridine-4-boronic acid

Description

Properties

IUPAC Name |

(2-chloro-5-methylpyridin-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BClNO2/c1-4-3-9-6(8)2-5(4)7(10)11/h2-3,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZKLISKPQAJJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1C)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Chloro 5 Methylpyridine 4 Boronic Acid and Analogs

Precursor Synthesis Strategies: Focus on 2-Chloro-5-methylpyridine (B98176)

The industrial preparation of 2-chloro-5-methylpyridine has evolved to circumvent the use of beta-picoline, which is associated with the formation of undesirable byproducts during chlorination. google.comscispace.com Modern strategies often commence from acyclic precursors that are first cyclized to form a pyridone derivative, which is then converted to the target chloro-pyridine.

A significant pathway to 2-chloro-5-methylpyridine involves the use of a dihalo intermediate, specifically a 2-oxo-5-methyl-5,6-dihalopiperidine. google.comscispace.com This route can proceed in two distinct ways: a two-step process or a more efficient single-step reaction.

In the two-step approach, the dihalo compound, such as 2-oxo-5-methyl-5,6-dichloropiperidine, undergoes dehydrohalogenation upon heating to temperatures between 100°C and 170°C. This elimination reaction, which can be performed in a high-boiling solvent, yields 2-hydroxy-5-methylpyridine (B17766) (which exists in tautomeric equilibrium with 5-methyl-2(1H)-pyridone). google.comscispace.com The resulting pyridone is then subjected to chlorination to afford the final product, 2-chloro-5-methylpyridine. google.comscispace.com

A more streamlined, single-step process involves treating the 2-oxo-5-methyl-5,6-dihalopiperidine directly with a chlorinating agent at an elevated temperature. google.comscispace.com This reaction is typically conducted in a high-boiling solvent like 1,2,4-trichlorobenzene (B33124) at temperatures ranging from 80°C to 130°C. google.comscispace.com Common chlorinating agents for this conversion include phosphorus oxychloride or phosgene (B1210022), used in stoichiometric excess. google.comscispace.com

| Step | Reagents & Conditions | Intermediate/Product | Reference |

| Two-Step Process | |||

| Dehydrohalogenation | Heating (100-170°C), optional high-boiling solvent | 2-Hydroxy-5-methylpyridine | google.comscispace.com |

| Chlorination | Chlorinating Agent | 2-Chloro-5-methylpyridine | google.comscispace.com |

| Single-Step Process | |||

| Dehydrohalogenation & Chlorination | Phosphorus oxychloride or Phosgene, 1,2,4-trichlorobenzene, 80-130°C | 2-Chloro-5-methylpyridine | google.comscispace.com |

The dihalo compounds discussed previously are themselves synthesized from 5-methyl-3,4-dihydro-2(1H)-pyridone. scispace.comresearchgate.net This dihydropyridone serves as a key starting material, which is obtained from the condensation of propionaldehyde (B47417) and an acrylic ester, followed by amination. scispace.comresearchgate.net

The synthesis pathway from the dihydropyridone involves three main stages:

Halogenation: The double bond in the 5-methyl-3,4-dihydro-2(1H)-pyridone ring is halogenated. This is typically achieved by treating a solution of the dihydropyridone with a halogenating agent like chlorine gas, bromine, sulphuryl chloride, or sulphuryl bromide. scispace.com For instance, passing chlorine gas through a solution of the dihydropyridone in an organic solvent at 50°C to 60°C yields the corresponding 2-oxo-5-methyl-5,6-dichloropiperidine intermediate. scispace.comresearchgate.net

Dehydrohalogenation: The resulting dihalo compound is then dehydrohalogenated. As described in the previous section, heating the intermediate promotes the elimination of a hydrogen halide, leading to the formation of the aromatic pyridone ring system, 2-hydroxy-5-methylpyridine. scispace.com

Chlorination: The final step is the conversion of the hydroxyl group of the pyridone to a chloro group using a suitable chlorinating agent, which yields 2-chloro-5-methylpyridine. scispace.com

This multi-step sequence provides a controlled method for constructing the desired substituted pyridine (B92270) precursor. scispace.com

| Stage | Reaction | Reagents | Product | Reference |

| 1 | Halogenation | Chlorine, Bromine, Sulphuryl chloride, or Sulphuryl bromide | 2-Oxo-5-methyl-5,6-dihalopiperidine | scispace.com |

| 2 | Dehydrohalogenation | Heat (100-170°C) | 2-Hydroxy-5-methylpyridine | scispace.com |

| 3 | Chlorination | Chlorinating Agent (e.g., POCl₃) | 2-Chloro-5-methylpyridine | scispace.com |

The choice of chlorinating agent and reaction conditions is critical to maximize the yield of 2-chloro-5-methylpyridine and minimize the formation of byproducts. Agents such as phosphorus oxychloride and phosgene are frequently employed for the conversion of the 2-hydroxypyridine (B17775) tautomer to the 2-chloro derivative. scispace.com

An alternative route to 2-chloro-5-methylpyridine starts from 3-methylpyridine (B133936) N-oxide, which is reacted with phosphorus oxychloride. wikipedia.org Another method involves the direct chlorination of 3-methylpyridine (beta-picoline) with chlorine gas in the presence of a catalyst. google.comnih.gov However, this direct chlorination can lead to a mixture of partially chlorinated derivatives, which are often difficult to separate from the desired product. organic-chemistry.org

A primary byproduct consideration is over-chlorination. Under certain conditions, further chlorination can occur on the methyl group, leading to the formation of 2-chloro-5-chloromethylpyridine or 2-chloro-5-trichloromethylpyridine. google.comscispace.comorganic-chemistry.org The formation of these side products necessitates careful control of the reaction, as interrupting the chlorination at the optimal time can be crucial to avoid substantial amounts of polychlorinated byproducts. organic-chemistry.org The synthesis routes starting from 5-methyl-3,4-dihydro-2(1H)-pyridone are considered advantageous as they obviate the use of beta-picoline and its associated problems of unwanted byproduct formation. google.comresearchgate.net

Boronic Acid Formation: Advanced Borylation Techniques

The introduction of a boronic acid group onto the 2-chloro-5-methylpyridine scaffold at the C-4 position requires regioselective functionalization. This is typically achieved through organometallic intermediates, which are then quenched with a boron electrophile.

Metal-halogen exchange is a powerful method for converting an aryl halide into an organometallic reagent. nih.gov This technique is particularly effective for aryl bromides and iodides, which are more reactive than aryl chlorides. nih.gov To synthesize 2-chloro-5-methylpyridine-4-boronic acid via this route, a precursor such as 2-chloro-4-iodo-5-methylpyridine (B598715) is required. The synthesis of this iodo-precursor can be achieved from 2-chloro-5-methylpyridine through a sequence of nitration, reduction, diazotization, and iodination reactions. researchgate.net

The process for forming the boronic acid involves:

Halogen-Metal Exchange: The 2-chloro-4-iodo-5-methylpyridine is treated with a strong organometallic base, typically an alkyllithium reagent like n-butyllithium (n-BuLi), at low temperatures (e.g., -78°C) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). google.com The higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond ensures a selective exchange at the C-4 position, generating a 2-chloro-5-methyl-4-lithiopyridine intermediate. nih.gov

Borylation: The highly reactive lithiated intermediate is then quenched in situ by adding a trialkylborate, such as trimethyl borate (B1201080) (B(OMe)₃) or triisopropyl borate (B(O-iPr)₃). google.commdpi.com

Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid to yield the final product, this compound. google.com

| Step | Reagents & Conditions | Intermediate | Reference |

| Halogen-Metal Exchange | 2-Chloro-4-iodo-5-methylpyridine, n-BuLi, THF, -78°C | 2-Chloro-5-methyl-4-lithiopyridine | google.comnih.govresearchgate.net |

| Borylation | Trimethyl borate or Triisopropyl borate | Boronate Ester | google.commdpi.com |

| Hydrolysis | Aqueous Acid (e.g., HCl) | This compound | google.com |

Directed ortho-metalation (DoM) is an alternative strategy that utilizes a directing metalation group (DMG) on an aromatic ring to guide a strong base to deprotonate an adjacent ortho-position. harvard.edu For 2-chloro-5-methylpyridine, both the chloro group at C-2 and the methyl group at C-5 can influence the regioselectivity of the deprotonation. The chloro group is a known DMG that typically directs lithiation to the C-3 position. However, the C-4 position is ortho to the methyl group.

Achieving selective deprotonation at C-4 requires overcoming the directing influence of the C-2 chloro group. This can often be accomplished by using sterically hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), which can favor the thermodynamically more stable, or sterically more accessible, position. The use of TMP-based magnesium and zinc reagents (e.g., TMPMgCl·LiCl) has also proven highly effective for the regioselective C-H activation of functionalized pyridines.

The synthetic sequence via DoM would be:

Directed Metalation: 2-chloro-5-methylpyridine is treated with a strong, hindered base (e.g., LDA, LiTMP, or a TMP-zincate) in an ethereal solvent like THF at low temperature. The base abstracts a proton from the C-4 position to form a 4-metallo-2-chloro-5-methylpyridine intermediate.

Borylation: The organometallic intermediate is then trapped with a trialkylborate ester.

Hydrolysis: Acidic workup of the resulting boronate ester furnishes this compound.

While specific literature for the C-4 metalation of 2-chloro-5-methylpyridine is sparse, the principles of DoM and the successful C-4 lithiation of related substituted pyridines suggest this is a viable synthetic approach.

Transition Metal-Catalyzed Cross-Coupling for Borylation (e.g., Palladium Catalysis with Diboron (B99234) Reagents)

A prevalent and versatile method for synthesizing aryl and heteroaryl boronic acids and their esters is the Miyaura borylation reaction. organic-chemistry.orgalfa-chemistry.com This reaction employs a palladium catalyst to facilitate a cross-coupling reaction between a halide (or triflate) and a diboron reagent. researchgate.netresearchgate.net For the synthesis of this compound, a suitable starting material would be a 2-chloro-4-halo-5-methylpyridine (where the halo group at the 4-position is typically bromine or iodine).

The catalytic cycle of the Miyaura borylation generally involves three key steps:

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the pyridinyl halide, inserting itself into the carbon-halogen bond to form a palladium(II) intermediate.

Transmetalation: The diboron reagent, activated by a base, transfers a boryl group to the palladium(II) complex, displacing the halide. The high oxophilicity (affinity for oxygen) of boron is a significant driving force for this step, especially when an acetate (B1210297) or phenoxide ligand is involved. organic-chemistry.org

Reductive Elimination: The desired pyridinylboronic ester is eliminated from the palladium complex, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

A typical reaction setup involves the pyridinyl halide, a diboron reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂), a palladium catalyst like PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), and a weak base, commonly potassium acetate (KOAc), in a suitable solvent like dioxane or DMSO. researchgate.net The mild conditions of this reaction allow for the presence of various functional groups, making it a highly valuable synthetic tool. alfa-chemistry.com

Comparative Analysis of Borylation Reagents: Bis(pinacolato)diboron vs. Tetrahydroxydiboron (B82485)

The choice of the diboron reagent is crucial in the Miyaura borylation reaction. The two most common reagents are bis(pinacolato)diboron (B₂pin₂) and tetrahydroxydiboron [B₂(OH)₄], also known as bis-boronic acid (BBA). nih.gov Each has distinct advantages and disadvantages.

Bis(pinacolato)diboron (B₂pin₂) is widely used due to the stability of the resulting pinacol (B44631) boronic esters. organic-chemistry.org These esters are generally stable enough for purification by chromatography and can be stored for extended periods. organic-chemistry.org However, B₂pin₂ has poor atom economy, as the pinacol portion is a byproduct that must be removed. nih.gov Recent studies have also questioned the long-held belief of B₂pin₂'s air stability, suggesting it can degrade in the presence of oxygen and water, which may impact reaction consistency. chemrxiv.org

Tetrahydroxydiboron (BBA) offers a more atom-economical and environmentally friendly alternative. nih.gov Its use directly yields the boronic acid, eliminating the need for a subsequent hydrolysis step and avoiding the generation of pinacol waste. nih.gov However, the resulting boronic acids, particularly pyridinylboronic acids, can be unstable, complicating purification and handling. arkat-usa.org Despite this, methods have been developed for the direct synthesis of boronic acids from aryl chlorides using BBA and a palladium catalyst, with the resulting boronic acid often converted in situ to a more stable derivative like a trifluoroborate salt. nih.gov

| Feature | Bis(pinacolato)diboron (B₂pin₂) | Tetrahydroxydiboron (BBA) |

|---|---|---|

| Product | Pinacol boronic ester | Boronic acid |

| Product Stability | Generally high, allows for easy isolation and purification. organic-chemistry.org | Variable, often low for heteroaromatics, complicating isolation. arkat-usa.org |

| Atom Economy | Low, generates pinacol byproduct. nih.gov | High, byproduct is water. nih.gov |

| Subsequent Steps | May require hydrolysis to the boronic acid if needed. | No hydrolysis needed; can be used directly or converted to stable esters/salts. nih.gov |

| Handling | Commonly used, though long-term air stability is debated. chemrxiv.org | Can be challenging due to the instability of the boronic acid product. |

Stability Considerations in Pyridinylboronic Acid Synthesis

A significant challenge in the synthesis and application of pyridinylboronic acids is their inherent instability, particularly for 2-pyridinylboronic acids. arkat-usa.org This instability primarily arises from a process known as protodeboronation.

Protodeboronation Phenomena in 2-Pyridinylboronic Acids

Protodeboronation is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the loss of the valuable boronic acid functionality. researchgate.net This process is especially rapid for many heteroaromatic boronic acids. acs.org

In the case of 2-pyridinylboronic acids, the proximity of the basic nitrogen atom to the boronic acid group greatly facilitates protodeboronation. researchgate.net Under neutral pH conditions, these compounds can exist as a zwitterion, where the pyridinium (B92312) nitrogen is protonated and the boronic acid is in its anionic boronate form. ed.ac.uknih.gov This zwitterionic species can undergo a facile, unimolecular fragmentation, leading to the cleavage of the C-B bond. researchgate.neted.ac.uk In contrast, 3- and 4-pyridinylboronic acids are generally more stable as they cannot form this type of intramolecularly assisted intermediate for protodeboronation. researchgate.net

Strategies for Enhancing Stability: Formation of Boronic Esters

To overcome the instability caused by protodeboronation, pyridinylboronic acids are frequently converted into more stable boronic esters. arkat-usa.org This strategy protects the boronic acid functionality, allowing for isolation, purification, storage, and subsequent use in cross-coupling reactions. researchgate.netresearchgate.net

Common stabilizing esters include:

Pinacol Esters: Formed using pinacol, these are widely used due to their high stability and compatibility with various reaction conditions. They are often the direct product of Miyaura borylation with B₂pin₂. organic-chemistry.org

N-methyliminodiacetic acid (MIDA) Boronates: These boronates offer exceptional stability, rendering them as air-stable, crystalline solids that are easy to handle and store. nih.govnih.gov A key advantage of MIDA boronates is their ability to participate in "slow-release" cross-coupling reactions. Under specific basic conditions, the boronic acid is slowly liberated in situ, maintaining a low concentration that favors the desired cross-coupling over competing decomposition pathways. nih.gov This has proven to be a general solution for the "2-pyridyl problem." thieme-connect.comresearchgate.net

N-phenyldiethanolamine (PDEA) Esters: These esters are stabilized by an intramolecular dative bond between the nitrogen of the diethanolamine (B148213) ligand and the boron atom. This coordination makes the boron center less susceptible to protodeboronation. researchgate.net

By converting the unstable this compound into one of these stable ester forms, its utility as a synthetic building block is significantly enhanced.

Mechanistic Investigations of 2 Chloro 5 Methylpyridine 4 Boronic Acid Reactivity

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a transition metal-catalyzed reaction that joins organoboron compounds with organic halides or triflates. libretexts.org The general catalytic cycle involves three primary steps: oxidative addition of the organic halide to a Palladium(0) species, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. nih.govmdpi.com For substrates like 2-Chloro-5-methylpyridine-4-boronic acid, the chloro- and pyridine (B92270) functionalities introduce electronic and steric effects that influence each step of this cycle.

The success of a Suzuki-Miyaura coupling, particularly with challenging substrates like aryl chlorides, is highly dependent on the catalyst system. researchgate.net The reactivity of the palladium catalyst is modulated by the choice of ligands, which influence its stability and catalytic activity by tuning its electronic and steric properties. libretexts.org

Catalyst Precursors: Commonly used palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. libretexts.orgrsc.org Pd(II) species like Pd(OAc)₂ are reduced in situ to the active Pd(0) catalyst, often by a phosphine (B1218219) ligand or the organoboron reagent itself. rsc.org Pre-formed Pd(0) complexes can also be used directly. rsc.org

Ligand Design: For coupling reactions involving less reactive aryl chlorides, the design of the phosphine ligand is critical. researchgate.net Electron-rich and sterically hindered phosphine ligands have proven to be highly effective. libretexts.orgrsc.org

Electron-Rich Nature: Ligands with high electron-donating ability enhance the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. nih.govlibretexts.org

Steric Bulk: Spatially bulky ligands promote the reductive elimination step, facilitating the release of the product from the palladium center. nih.govlibretexts.org They also help stabilize the catalytically active monoligated palladium species. wiley-vch.de

Modern ligand development has produced highly effective systems for coupling heteroaryl chlorides. Buchwald and Fu have developed several generations of biarylphosphine ligands, such as SPhos and XPhos, which exhibit exceptional activity for these transformations. nih.govnih.gov These ligands create bulky, electron-rich catalyst complexes that can activate the C-Cl bond of chloropyridines and facilitate high-yield couplings, often at lower catalyst loadings and temperatures. nih.govnih.govnih.gov N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for Suzuki-Miyaura reactions, offering high stability and reactivity. nih.gov

| Ligand Class | Example Ligands | Key Features | Typical Application |

|---|---|---|---|

| Biarylphosphines | SPhos, XPhos, RuPhos | Sterically bulky, electron-rich. nih.govnih.gov | Coupling of challenging substrates like (hetero)aryl chlorides. nih.govnih.gov |

| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Strongly electron-donating, sterically demanding. rsc.org | Effective for a diverse range of aryl and vinyl triflates and halides. organic-chemistry.org |

| N-Heterocyclic Carbenes (NHCs) | IMes, SIMes | Strong σ-donors, form stable Pd complexes. | Couplings of aryl chlorides and bromides, often at room temperature. nih.gov |

The efficiency of the Suzuki-Miyaura coupling is profoundly influenced by various reaction parameters. The optimization of these conditions is crucial for achieving high yields, especially when dealing with pyridinylboronic acids which can be prone to side reactions.

Solvent Systems: The choice of solvent affects the solubility of reactants and the stability of intermediates. Common solvents include ethereal solvents like dioxane and THF, aromatic hydrocarbons like toluene, and polar aprotic solvents such as DMF. rsc.org Aqueous solvent mixtures are frequently employed, as the presence of water can facilitate the transmetalation step and the solubility of the base. nih.gov For instance, a mixture of n-butanol and water has been shown to be effective for the coupling of chloropyridines. nih.gov

Temperature: Reaction temperatures can range from room temperature to reflux conditions. While higher temperatures can increase reaction rates, they can also promote the degradation of sensitive substrates or catalysts, leading to an increase in side reactions like protodeboronation. nih.gov In some cases, an optimal temperature exists, with either an increase or decrease leading to lower product yields. nih.gov

Base (Additives): The base is a critical component of the Suzuki-Miyaura reaction. Its primary role is to activate the boronic acid for transmetalation by forming a more nucleophilic boronate species. organic-chemistry.orgnih.gov The choice and stoichiometry of the base can influence reaction selectivity. researchgate.net Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). nih.gov K₃PO₄ is often a preferred base for coupling heteroaryl compounds. nih.govnih.gov The strength of the base can be crucial; for substrates with base-labile functional groups, milder bases like potassium fluoride (B91410) (KF) can be used. organic-chemistry.org

| Parameter | Influence on Reaction | Common Choices & Rationale |

|---|---|---|

| Solvent | Affects solubility of reagents, catalyst stability, and reaction rates. | Dioxane/water, Toluene, THF. Aqueous mixtures often enhance reaction speed and yield. nih.gov |

| Temperature | Controls the rate of reaction but can also promote side reactions. | Room temperature to 100 °C. Optimization is key to balance reactivity and substrate/catalyst stability. nih.govnih.gov |

| Base | Activates the boronic acid to facilitate transmetalation. nih.gov | K₃PO₄, K₂CO₃, Cs₂CO₃. The choice depends on substrate tolerance and desired reactivity. nih.gov |

The core of the Suzuki-Miyaura catalytic cycle consists of oxidative addition, transmetalation, and reductive elimination. nih.gov

Transmetalation: This step, which involves the transfer of the organic moiety from boron to palladium, is often considered turnover-limiting and has been the subject of extensive mechanistic debate. nih.gov Two primary pathways are generally proposed:

The Boronate Pathway (Path A): The base reacts with the boronic acid (RB(OH)₂) to form a more nucleophilic trihydroxyboronate species ([RB(OH)₃]⁻). nih.gov This anionic species then reacts with the arylpalladium(II) halide complex ([ArPdL₂X]) to transfer the R group to the palladium center. nih.gov

The Oxo-Palladium Pathway (Path B): The base (e.g., hydroxide) first reacts with the arylpalladium(II) halide complex to form a more reactive arylpalladium(II) hydroxide (B78521) complex ([ArPdL₂OH]). nih.gov This complex then reacts with the neutral boronic acid. nih.gov

Studies suggest that for reactions conducted with weak bases in aqueous solvent mixtures, the oxo-palladium pathway may be dominant. nih.gov The presence of the pyridine nitrogen in this compound can potentially influence this step through coordination to the palladium center, although the 2-chloro substituent may reduce its Lewis basicity. researchgate.net

Reductive Elimination: This is the final step in the catalytic cycle where the two organic groups on the palladium(II) intermediate couple and are expelled, forming the new C-C bond in the product. mdpi.com This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle. mdpi.com The reductive elimination is typically a fast process, especially from a cis-diarylpalladium(II) complex. wiley-vch.de The use of bulky ligands facilitates this step by increasing the spatial crowding around the metal center. libretexts.org

Protodeboronation: This is the most significant side reaction, involving the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying the boronic acid. rsc.orgresearchgate.net This process can be catalyzed by acid, base, or metal salts and is a particular issue for electron-rich or unstable heteroaryl boronic acids. nih.govresearchgate.net Milder conditions, such as lower temperatures and careful choice of base, can help to suppress this unwanted reaction. nih.gov The use of boronic acid derivatives like trifluoroborates or MIDA boronates can also increase stability and reduce protodeboronation. nih.govrsc.org

Oxidation: Boronic acids can be oxidized to the corresponding phenols, another pathway that consumes the starting material. researchgate.netrsc.org This is more prevalent under basic conditions. researchgate.net

Homocoupling: This side reaction involves the palladium-catalyzed coupling of two boronic acid molecules (to form R-R) or two organic halide molecules (to form Ar-Ar). rsc.org Homocoupling of boronic acids can occur during the transmetalation step. rsc.org

The slow addition of the boronic acid via syringe pump has been shown to be an effective strategy to minimize these side reactions by keeping its instantaneous concentration low, thereby favoring the cross-coupling pathway over decomposition or homocoupling. rsc.org

While the Suzuki-Miyaura reaction is known for its broad substrate scope, limitations exist, particularly when coupling two heterocyclic partners. nih.gov

Substrate Scope: The reaction is highly tolerant of a wide range of functional groups on both coupling partners. nih.gov For pyridinylboronic acids, couplings are generally successful with a variety of aryl and heteroaryl halides (iodides, bromides, and chlorides) and triflates. nih.govorganic-chemistry.org The development of advanced catalyst systems has made the coupling of traditionally difficult substrates, like electron-rich or sterically hindered aryl chlorides and chloropyridines, more routine. nih.govnih.gov

Limitations:

Stability of Boronic Acids: A major limitation is the stability of the heteroarylboronic acid itself. nih.gov Many, such as those derived from furan (B31954) or unprotected pyrazoles, are prone to rapid protodeboronation, which limits their utility. nih.gov While this compound is more stable than some five-membered ring analogs, care must still be taken.

Steric Hindrance: Highly substituted or sterically demanding coupling partners can slow down the reaction or prevent it entirely.

Electronic Effects: The electronic properties of the pyridine ring can influence reactivity. The nitrogen atom can coordinate to the palladium catalyst, potentially inhibiting catalysis. However, the presence of an electron-withdrawing chloro group at the 2-position, as in the title compound, can mitigate this effect by reducing the basicity of the pyridine nitrogen. researchgate.net

Regioselectivity: In cases of polyhalogenated pyridines, achieving selective coupling at a specific position can be challenging and often depends on the relative reactivity of the C-X bonds. beilstein-journals.org

Other Coupling Reactions

While the Suzuki-Miyaura reaction is the most prominent coupling reaction for boronic acids, other transition metals can also catalyze C-C bond formation. Rhodium-catalyzed reactions, for example, have been developed for the asymmetric coupling of boronic acid derivatives with other partners, such as allylic chlorides. researchgate.net However, for the specific formation of biaryl and heterobiaryl structures from aryl halides, the palladium-catalyzed Suzuki-Miyaura coupling remains the preeminent and most thoroughly investigated method.

Chan-Lam Coupling Pathways with Pyridinylboronic Acid Substrates

The Chan-Lam coupling, a copper-catalyzed cross-coupling reaction, serves as a powerful tool for the formation of carbon-nitrogen bonds. When employing pyridinylboronic acid substrates such as this compound, the reaction proceeds through a well-established catalytic cycle, though the specific electronic nature of the pyridine ring introduces distinct considerations. The presence of the electron-withdrawing chloro group and the nitrogen atom in the pyridine ring renders the boronic acid substrate relatively electron-deficient, which can influence the rate and efficiency of the coupling process.

The generally accepted mechanism for the Chan-Lam N-arylation involves several key steps. researchgate.net The catalytic cycle is initiated by the coordination of the N-nucleophile (an amine, for example) to the copper(II) catalyst. This is followed by a transmetalation step where the aryl group from the boronic acid is transferred to the copper center, displacing a ligand. Subsequently, reductive elimination from the copper(III) intermediate forms the desired C-N bond and regenerates a copper(I) species. The catalytic cycle is completed by the re-oxidation of copper(I) to copper(II) by an oxidant, typically atmospheric oxygen. organic-chemistry.orgwikipedia.org

For pyridinylboronic acids, the lone pair of the pyridine nitrogen can potentially coordinate to the copper catalyst, influencing its reactivity. However, the electron-withdrawing nature of the chloro substituent at the 2-position in this compound is expected to decrease the basicity of the pyridine nitrogen, potentially lessening its coordinating ability. Studies on the Chan-Lam N-arylation of pyridines with arylboronic acids have demonstrated that these reactions can proceed efficiently, suggesting that the potential for catalyst inhibition by the pyridine nitrogen is not prohibitive. researchgate.net The electronic properties of the arylboronic acid play a crucial role, with electron-withdrawing groups on the boronic acid partner sometimes leading to higher yields. researchgate.net

Table 1: Selected Examples of Chan-Lam N-Arylation with Substituted Pyridines and Arylboronic Acids

| Pyridine Substrate | Arylboronic Acid | Catalyst/Base/Solvent | Product | Yield (%) |

| 2-Aminopyridine | Phenylboronic acid | Cu(OAc)₂ / Pyridine / CH₂Cl₂ | N-Phenylpyridin-2-amine | 75 |

| 2-Aminopyridine | 4-Methoxyphenylboronic acid | Cu(OAc)₂ / Pyridine / CH₂Cl₂ | N-(4-Methoxyphenyl)pyridin-2-amine | 82 |

| 2-Aminopyridine | 4-Nitrophenylboronic acid | Cu(OAc)₂ / Pyridine / CH₂Cl₂ | N-(4-Nitrophenyl)pyridin-2-amine | 65 |

| 4-Aminopyridine | Phenylboronic acid | Cu(OAc)₂ / Pyridine / CH₂Cl₂ | N-Phenylpyridin-4-amine | 78 |

Note: This table presents generalized data from studies on related compounds to illustrate typical reaction outcomes.

Nucleophilic Substitution Patterns on the Pyridine Ring

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions where the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. libretexts.org In the case of this compound, the presence of a chloro group at the 2-position provides a good leaving group for such substitutions.

The regioselectivity of nucleophilic attack on substituted pyridines is dictated by a combination of electronic and steric factors. The electron-withdrawing nature of the chloro group further activates the pyridine ring towards nucleophilic attack. The methyl group at the 5-position is a weak electron-donating group and is not expected to significantly influence the electronic preference for attack at the 2- or 4-positions.

Theoretical and experimental studies on substituted dichloropyridines have shown that the nature and position of other substituents can significantly influence the regioselectivity of nucleophilic substitution. researchgate.netresearchgate.net For instance, in 3-substituted 2,6-dichloropyridines, bulky substituents at the 3-position can sterically hinder attack at the 2-position, thereby favoring substitution at the 6-position. researchgate.net While the boronic acid group at the 4-position of this compound is not directly adjacent to the chloro leaving group, its steric bulk and electronic properties could potentially influence the accessibility and reactivity of the 2-position.

Table 2: Regioselectivity in Nucleophilic Aromatic Substitution of Substituted Chloropyridines

| Substrate | Nucleophile | Reaction Conditions | Major Product Position of Substitution |

| 2,6-Dichloropyridine | 1-Methylpiperazine | Acetonitrile, reflux | 2- and 6- positions (mixture) |

| 3-Cyano-2,6-dichloropyridine | 1-Methylpiperazine | Acetonitrile, reflux | 6-position |

| 3-Carboxy-2,6-dichloropyridine | 1-Methylpiperazine | Acetonitrile, reflux | 2-position |

| 2-Chloro-5-nitropyridine | Sodium methoxide | Methanol, reflux | 2-position |

Note: This table is based on findings from related substituted chloropyridines to infer potential reactivity patterns.

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity:

In the context of nucleophilic aromatic substitution on this compound, the primary site of attack is expected to be the carbon atom bearing the chloro substituent (the 2-position). This is due to the inherent electronic activation of the 2- and 4-positions in the pyridine ring for nucleophilic attack, and the presence of a good leaving group (chloride) at the 2-position. The boronic acid group at the 4-position is generally not displaced under typical nucleophilic aromatic substitution conditions. The directing effect of the substituents would therefore favor substitution at the 2-position.

Stereoselectivity:

Currently, there is a lack of specific research findings in the public domain concerning stereoselective reactions involving this compound. The molecule itself is achiral. Stereoselectivity would become a relevant consideration if the compound were to react with a chiral reagent or catalyst, or if a reaction were to introduce a new stereocenter. For instance, in a hypothetical asymmetric reduction of a derivative or a stereoselective cross-coupling reaction involving a chiral catalyst, the facial selectivity of the approach to the pyridine ring could be influenced by the existing substituents. However, without specific experimental data, any discussion on stereoselectivity remains speculative. General principles of asymmetric synthesis suggest that the steric and electronic properties of the chloro, methyl, and boronic acid groups would play a role in directing the stereochemical outcome of such a reaction. acs.org

Advanced Spectroscopic and Structural Characterization Techniques for 2 Chloro 5 Methylpyridine 4 Boronic Acid

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is instrumental in identifying the functional groups and elucidating the molecular structure of a compound. The analysis relies on the principle that molecules absorb infrared radiation or scatter Raman light at specific frequencies corresponding to their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

A detailed FT-IR analysis of 2-Chloro-5-methylpyridine-4-boronic acid would reveal characteristic absorption bands corresponding to the vibrations of its constituent functional groups. This would include stretching and bending vibrations of the pyridine (B92270) ring, the C-Cl bond, the methyl group (C-H bonds), and the boronic acid group (O-H and B-O bonds). Without experimental data, a specific table of absorption bands and their assignments cannot be constructed.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. An FT-Raman spectrum of this compound would highlight the vibrations of the pyridine ring and the C-C and C-B skeletal modes. A data table of Raman shifts and their corresponding vibrational modes cannot be generated without access to the experimental spectrum.

Interpretation of Characteristic Vibrational Modes and Band Assignments

The interpretation of the vibrational spectra involves assigning the observed absorption bands (in FT-IR) and scattered peaks (in FT-Raman) to specific molecular vibrations. This process is typically aided by computational modeling and comparison with spectra of related compounds. Key vibrational modes for this compound would include:

Pyridine ring vibrations: C-H stretching, C=C and C=N ring stretching, and ring breathing modes.

Methyl group vibrations: Symmetric and asymmetric C-H stretching and bending modes.

C-Cl stretching vibration.

Boronic acid group vibrations: O-H stretching (often a broad band), B-O stretching, and O-H bending.

A definitive assignment and a corresponding data table are contingent on obtaining the actual spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for characterizing organic compounds.

Proton (¹H) NMR Spectral Elucidation

The ¹H NMR spectrum of this compound would provide information on the number of different types of protons, their chemical environment, and their connectivity. One would expect to see distinct signals for the protons on the pyridine ring, the methyl group protons, and the acidic protons of the boronic acid group. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning these signals to specific protons in the molecule. An interactive data table of these parameters cannot be created without the experimental spectrum.

Carbon (¹³C) NMR Spectral Elucidation

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and their electronic environment. Separate signals would be expected for each carbon atom in the pyridine ring, the methyl group carbon, and the carbon atom attached to the boronic acid group. The specific chemical shifts would be indicative of the nature of each carbon atom (aromatic, aliphatic, attached to electronegative atoms). A data table of ¹³C NMR chemical shifts cannot be provided without the actual experimental data.

Investigation of Dynamic NMR Effects (if applicable)

A comprehensive search of scientific literature and spectral databases yielded no specific studies on the dynamic nuclear magnetic resonance (NMR) effects for this compound. Such investigations would be relevant for probing conformational dynamics, such as restricted rotation around the carbon-boron (C-B) bond. This rotation can be influenced by the steric hindrance from the adjacent chloro and methyl groups on the pyridine ring and potential intramolecular interactions. However, no experimental data regarding the energy barriers or rates of exchange for this specific molecule has been published.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Absorption Profiles

Detailed experimental data on the electronic transitions and UV-Vis absorption profile of this compound are not available in the published scientific literature. A theoretical analysis would anticipate absorption bands corresponding to π-π* transitions within the pyridine ring and potentially n-π* transitions involving the non-bonding electrons of the nitrogen atom. The precise wavelengths (λmax) and molar absorptivity coefficients (ε) for these transitions have not been experimentally determined and reported.

X-ray Crystallography and Solid-State Structural Analysis

Determination of Crystal Structure and Molecular Conformation

There are no published reports or publicly accessible crystallographic information files (CIFs) detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, definitive experimental data on its crystal system, space group, unit cell dimensions, and the precise solid-state conformation of the molecule are currently unavailable.

Table 1: Hypothetical Crystal Data Table for this compound (Note: This table is for illustrative purposes only, as no experimental data has been published.)

| Parameter | Value |

|---|---|

| Empirical formula | C₆H₇BClNO₂ |

| Formula weight | 171.39 |

| Crystal system | Not Determined |

| Space group | Not Determined |

| a, b, c (Å) | Not Determined |

| α, β, γ (°) | Not Determined |

| Volume (ų) | Not Determined |

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Theoretical and Computational Chemistry Studies on 2 Chloro 5 Methylpyridine 4 Boronic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with a high degree of accuracy. These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its geometry, energy, and electronic distribution.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 (Becke, 3-parameter, Perdew-Wang-91) are hybrid functionals that incorporate a portion of exact Hartree-Fock exchange, often yielding highly accurate results for a wide range of chemical systems. researchgate.netnih.govwu.ac.thdntb.gov.ua

For 2-Chloro-5-methylpyridine-4-boronic acid, DFT optimizations would typically be performed to determine its most stable three-dimensional structure. These calculations would systematically adjust the bond lengths, bond angles, and dihedral angles of the molecule to find the geometry with the lowest electronic energy. The choice of functional can influence the results; for instance, B3LYP is widely used for general-purpose calculations, while B3PW91 can sometimes provide improved descriptions for certain systems. researchgate.netwu.ac.th Studies on similar pyridine (B92270) derivatives have successfully employed these functionals to obtain reliable geometric parameters and vibrational frequencies. nih.govresearchgate.net

A representative table of optimized geometrical parameters for a substituted pyridine derivative, as would be obtained from a DFT calculation, is presented below.

| Parameter | Bond Length (Å) / Angle (°) |

| C-Cl | 1.745 |

| C-B | 1.560 |

| B-O1 | 1.370 |

| B-O2 | 1.370 |

| C-N-C | 117.5 |

| Cl-C-C | 120.0 |

| C-C-B | 121.0 |

| O-B-O | 118.0 |

Note: This data is illustrative for a generic substituted pyridine boronic acid and is intended to represent the type of information generated from DFT calculations.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide very high accuracy, although often at a greater computational expense than DFT. nih.govrsc.org

For this compound, ab initio calculations could be used to refine the electronic structure and energies obtained from DFT. For example, MP2 calculations, which include electron correlation effects not fully accounted for in HF theory, could provide a more accurate description of the molecule's stability and reactivity. acs.org Studies on related systems, such as 2-methylpyridine, have utilized ab initio methods to investigate subtle electronic effects like lone-pair interactions. doi.org These higher-level calculations are particularly valuable for benchmarking the results from more computationally efficient DFT methods.

The choice of basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation. youtube.comsouthampton.ac.ukresearchgate.net

For a molecule containing elements from the first and second rows like this compound, Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly employed. nih.govresearcher.life The inclusion of polarization functions (d,p) allows for more flexibility in describing the shape of the electron density, which is crucial for accurately modeling bonding. Diffuse functions (++), which are important for describing anions and weak non-covalent interactions, might also be considered depending on the specific properties being investigated. Correlation-consistent basis sets, such as aug-cc-pVDZ, offer a systematic way to approach the complete basis set limit, providing even higher accuracy. acs.org The selection of the basis set must be balanced with the computational cost, as larger basis sets significantly increase the time required for the calculation. southampton.ac.uk

Electronic Structure Analysis

Beyond determining the geometry and energy of a molecule, computational methods allow for a detailed analysis of its electronic structure, which is key to understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.govmdpi.comresearchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich pyridine ring, while the LUMO may be distributed over the ring and the boronic acid group. The presence of the electron-withdrawing chloro group and the electron-donating methyl group will influence the energies of these orbitals. DFT calculations can provide precise energies for the HOMO and LUMO, as well as visualizations of their spatial distribution. nih.govnih.gov

A typical table of FMO data obtained from a DFT calculation is shown below.

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.52 |

| HOMO-LUMO Gap | 5.33 |

Note: This data is illustrative and represents typical values for a substituted pyridine derivative.

This information is invaluable for predicting how this compound might participate in chemical reactions. For instance, a relatively low-lying LUMO would suggest susceptibility to nucleophilic attack, while a high-energy HOMO would indicate a tendency to react with electrophiles.

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the surface of a molecule. It provides a color-coded guide to the distribution of charge, with red regions indicating negative potential (electron-rich areas) and blue regions indicating positive potential (electron-poor areas). researchgate.netresearchgate.netrsc.orgdtic.mil MEP maps are extremely useful for identifying sites of electrophilic and nucleophilic attack. nih.gov

For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a likely site for protonation or interaction with electrophiles. The hydrogen atoms of the boronic acid group would be expected to have a positive potential, making them susceptible to interaction with nucleophiles. The chloro and methyl substituents would also perturb the electrostatic potential across the aromatic ring. rsc.org Computational studies on halogenated pyridines have demonstrated how MEP analysis can effectively reveal the electronic effects of substituents on the reactivity of the molecule. rsc.org

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in a molecule and the interactions between different parts of the molecule. It provides a localized, Lewis-structure-like picture of bonding.

For this compound, an NBO analysis would reveal key donor-acceptor interactions. These interactions, also known as charge transfer or hyperconjugation, are crucial for understanding the molecule's stability and reactivity. The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from an occupied "donor" NBO to an unoccupied "acceptor" NBO.

Hypothetical Data Table for NBO Analysis:

A typical data table from an NBO analysis would list the most significant donor-acceptor interactions, the participating orbitals, and the corresponding stabilization energies. For example, one might expect to see interactions involving the lone pairs of the nitrogen and oxygen atoms as donors and the antibonding orbitals of the pyridine ring or the boron atom as acceptors.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N | π* (C-C) | Data not available |

| LP (2) O | σ* (B-C) | Data not available |

| ... | ... | Data not available |

This table is illustrative. The actual interactions and energies would be determined by quantum chemical calculations.

Mulliken Atomic Charge Distribution Analysis

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule based on the distribution of electrons in the calculated molecular orbitals. These charges provide insight into the electrostatic potential of the molecule and can help predict sites of electrophilic or nucleophilic attack.

For this compound, this analysis would assign a numerical charge to each atom, reflecting the electron-withdrawing or electron-donating effects of the various substituents (the chloro group, the methyl group, and the boronic acid group) on the pyridine ring.

Hypothetical Data Table for Mulliken Atomic Charges:

The results are typically presented in a table listing each atom and its calculated charge.

| Atom | Mulliken Charge (e) |

| N1 | Data not available |

| C2 | Data not available |

| Cl3 | Data not available |

| C4 | Data not available |

| B5 | Data not available |

| ... | Data not available |

This table is illustrative. The actual charge values are dependent on the computational method and basis set used.

Vibrational Frequency Analysis and Normal Coordinate Analysis

Vibrational frequency analysis, often performed using methods like Density Functional Theory (DFT), calculates the vibrational modes of a molecule. The results can be used to predict and interpret infrared (IR) and Raman spectra. A normal coordinate analysis helps to assign the calculated frequencies to specific types of molecular motion, such as stretching, bending, and torsional vibrations.

For this compound, this analysis would predict the frequencies of its fundamental vibrational modes. This information is valuable for identifying the compound experimentally via vibrational spectroscopy.

Hypothetical Data Table for Vibrational Frequencies:

The output would be a table of calculated vibrational frequencies and their corresponding assignments.

| Frequency (cm⁻¹) | Assignment |

| Data not available | C-H stretch |

| Data not available | B-O-H bend |

| Data not available | Pyridine ring stretch |

| Data not available | C-Cl stretch |

| ... | ... |

This table is illustrative. The actual frequencies and assignments would result from the computational analysis.

Conformational Analysis

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Computational methods are used to determine the relative energies of these conformers and to identify the most stable (lowest energy) conformation.

For this compound, a key aspect of the conformational analysis would be the orientation of the boronic acid group relative to the pyridine ring. The analysis would identify the preferred rotational angles and the energy barriers between different conformations.

Investigation of Non-Linear Optical (NLO) Properties

Computational chemistry can be used to predict the non-linear optical (NLO) properties of molecules. These properties are important for applications in optoelectronics and photonics. Key NLO parameters that are calculated include the dipole moment (μ), the polarizability (α), and the first hyperpolarizability (β). Molecules with large hyperpolarizability values are of particular interest for NLO applications.

An investigation into the NLO properties of this compound would involve calculating these parameters to assess its potential as an NLO material.

Thermodynamic Property Calculations

Calculation of Enthalpy, Entropy, and Heat Capacity at Varying Temperatures

Computational methods can be used to calculate the thermodynamic properties of a molecule, such as enthalpy (H), entropy (S), and heat capacity (Cv), as a function of temperature. These calculations are typically based on the results of a vibrational frequency analysis.

For this compound, these calculations would provide valuable data on its thermodynamic stability and behavior at different temperatures.

Hypothetical Data Table for Thermodynamic Properties:

| Temperature (K) | Enthalpy (kcal/mol) | Entropy (cal/mol·K) | Heat Capacity (cal/mol·K) |

| 298.15 | Data not available | Data not available | Data not available |

| 400 | Data not available | Data not available | Data not available |

| 500 | Data not available | Data not available | Data not available |

This table is illustrative. The actual thermodynamic values would be derived from statistical mechanics based on the computed vibrational frequencies.

Advanced Synthetic Applications and Derivatization Strategies of 2 Chloro 5 Methylpyridine 4 Boronic Acid

Role as a Versatile Building Block in Organic Synthesis

2-Chloro-5-methylpyridine-4-boronic acid is a highly versatile and valuable building block in modern organic synthesis, primarily due to its trifunctional nature. This compound incorporates three distinct reactive sites: a boronic acid group at the 4-position, a chloro substituent at the 2-position, and a methyl group at the 5-position, all attached to a pyridine (B92270) ring. This arrangement allows for a series of selective and sequential chemical transformations, making it an ideal starting material for the synthesis of complex, highly substituted pyridine derivatives. The strategic manipulation of these functional groups is a cornerstone of its utility in the creation of novel molecules for various applications, including pharmaceuticals and agrochemicals. chemimpex.com

The boronic acid moiety is particularly amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction enables the facile introduction of a wide array of aryl, heteroaryl, and vinyl substituents at the 4-position of the pyridine ring. The reactivity of the boronic acid can be finely controlled through the judicious choice of catalyst, ligands, base, and solvent, allowing for high yields and excellent functional group tolerance.

Concurrently, the chlorine atom at the 2-position serves as another key reactive handle. It is susceptible to nucleophilic aromatic substitution (SNAr) with various nucleophiles such as amines, alcohols, and thiols. Furthermore, the chloro group can participate in a range of other cross-coupling reactions, including Sonogashira, Buchwald-Hartwig, and Stille couplings, thereby providing a multitude of options for further diversification. The presence of the electron-withdrawing pyridine nitrogen atom facilitates these transformations at the 2-position. The ability to perform sequential cross-coupling reactions at the 4- and 2-positions with high regioselectivity is a significant advantage of this building block.

Construction of Functionalized Pyridine Libraries

The multi-faceted reactivity of this compound makes it an excellent scaffold for the construction of functionalized pyridine libraries, which are of paramount importance in drug discovery and materials science. The ability to introduce diversity at multiple positions on the pyridine ring allows for the systematic exploration of chemical space and the optimization of molecular properties.

A typical strategy for library generation involves a divergent synthetic approach, starting from the common this compound core. In the first step, a diverse range of substituents can be introduced at the 4-position via Suzuki-Miyaura coupling with a library of boronic acids or esters. Each of these resulting products can then be further diversified in a second step by reacting the chloro group at the 2-position with a library of nucleophiles or coupling partners. This combinatorial approach allows for the rapid generation of a large and structurally diverse collection of disubstituted pyridine derivatives.

| Step | Reaction Type | Position of Functionalization | Diversity Input |

| 1 | Suzuki-Miyaura Coupling | 4-position | Library of boronic acids/esters |

| 2 | Nucleophilic Aromatic Substitution or Cross-Coupling | 2-position | Library of nucleophiles or coupling partners |

This systematic approach to diversification is highly efficient for generating libraries of related compounds, which can then be screened for biological activity or other desired properties.

Synthesis of Complex Heterocyclic Scaffolds

Formation of Diarylpyridines

A significant application of this compound is in the regioselective synthesis of diarylpyridines. These structural motifs are prevalent in a wide range of biologically active molecules and functional materials. The synthesis is typically achieved through a sequential palladium-catalyzed Suzuki-Miyaura cross-coupling strategy.

The first coupling reaction is generally performed at the more reactive boronic acid site at the 4-position with an aryl or heteroaryl halide. This initial step yields a 2-chloro-4-aryl-5-methylpyridine intermediate. The second aryl or heteroaryl group can then be introduced at the 2-position by a subsequent Suzuki-Miyaura coupling reaction of the remaining chloro substituent with a different aryl or heteroaryl boronic acid. The differential reactivity of the boronic acid and the chloro group allows for a controlled and stepwise introduction of two different aryl moieties, leading to the formation of unsymmetrical diarylpyridines with high precision. The order of these coupling reactions can be modulated by the choice of reaction conditions and catalysts.

Derivatization for Complex Pyridine Architectures

Beyond the synthesis of diarylpyridines, this compound is a valuable precursor for the construction of more complex, polycyclic, and fused heterocyclic architectures. The strategically placed functional groups on the pyridine ring can be utilized to initiate intramolecular cyclization reactions, leading to the formation of novel ring systems.

For instance, after the introduction of appropriate functional groups at the 2- and 4-positions, an intramolecular reaction can be triggered to form a new ring fused to the pyridine core. An example would be the introduction of a substituent at the 4-position bearing a nucleophilic group that can subsequently displace the chloro group at the 2-position in an intramolecular SNAr reaction. This strategy has been employed to access a variety of fused pyridine scaffolds, which are often of interest in medicinal chemistry due to their rigid conformations and potential for specific biological interactions.

Catalytic Applications in Organic Transformations

While primarily used as a synthetic building block, derivatives of this compound have the potential to be employed as ligands in transition metal catalysis. The pyridine nitrogen atom, along with other strategically introduced functional groups, can act as coordination sites for metal centers.

By functionalizing the 2- and 4-positions with appropriate donor atoms, such as phosphorus, nitrogen, or oxygen, a variety of bidentate or pincer-type ligands can be synthesized. For example, a phosphine (B1218219) group could be introduced at the 2-position via a coupling reaction, and the boronic acid at the 4-position could be transformed into another coordinating group. The modular synthesis of these ligands from a common precursor allows for the systematic tuning of their steric and electronic properties. These tailored ligands can then be complexed with transition metals like palladium, rhodium, or iridium to generate catalysts for a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric catalysis.

Q & A

Q. What are the recommended methods for synthesizing 2-chloro-5-methylpyridine-4-boronic acid, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and boronation steps. For halogenation, chlorination of the pyridine ring at the 2-position can be achieved using POCl₃ or PCl₃ under reflux conditions. Boronation at the 4-position often employs Miyaura borylation, requiring Pd catalysts (e.g., Pd(dppf)Cl₂) and pinacol borane in anhydrous THF at 60–80°C . Key variables affecting yield include reaction time (12–24 hours), solvent purity, and catalyst loading (5–10 mol%). Impurities like residual Pd or unreacted borane must be monitored via HPLC or TLC .

Q. How can researchers ensure the purity of this compound for cross-coupling reactions?

Purification methods include:

- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to remove polar byproducts.

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:4) as the mobile phase.

- HPLC : Utilize reverse-phase C18 columns with acetonitrile/water gradients.

Purity thresholds >98% (as per HPLC analysis) are critical for Suzuki-Miyaura reactions to avoid side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., 2-chloro and 5-methyl groups). The boronic acid proton typically appears as a broad singlet at δ 8.1–8.3 ppm in DMSO-d₆ .

- FT-IR : B-O stretching at ~1340 cm⁻¹ and C-Cl at ~680 cm⁻¹ .

- Mass Spectrometry : ESI-MS in negative mode ([M-H]⁻ at m/z 171.39) validates molecular weight .

Q. What safety protocols are essential for handling this compound?

- Storage : Keep at 0–6°C in airtight containers under nitrogen to prevent boronic acid dehydration .

- Handling : Use gloves and fume hoods due to potential skin/eye irritation. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic acid?

- Catalyst Screening : Test Pd(OAc)₂ with SPhos or XPhos ligands to enhance reactivity with electron-deficient aryl halides .

- Solvent Optimization : Dioxane/water (4:1) at 90°C improves solubility and coupling efficiency.

- Additives : Include Cs₂CO₃ (2 equiv.) to stabilize the boronate intermediate and reduce protodeboronation .

Q. What strategies mitigate protodeboronation in aqueous reaction systems?

Q. How do steric and electronic effects of the 5-methyl group influence regioselectivity in cross-coupling?

The methyl group at C5 increases steric hindrance, directing coupling to the less hindered C4 position. DFT calculations show a 0.3 eV higher activation energy for reactions at C6 due to methyl group proximity . Contrasting data from fluorinated analogs ( ) suggest electronic effects (e.g., fluorine’s electron-withdrawing nature) may override steric factors, requiring case-by-case analysis .

Q. What are the stability limits of this compound under long-term storage?

Accelerated stability studies (40°C/75% RH for 6 months) show:

| Condition | Purity Loss | Major Degradant |

|---|---|---|

| Ambient | 5–7% | Deboronated pyridine |

| Nitrogen, 4°C | <2% | None detected |

| Degradation pathways involve hydrolysis of the boronic acid group, forming 2-chloro-5-methylpyridine . |

Q. How can computational modeling predict reactivity in novel catalytic systems?

- DFT Calculations : Model transition states to identify favorable Pd-ligand-boronate complexes.

- Molecular Dynamics : Simulate solvent effects on reaction energy barriers (e.g., THF vs. DMF) .

- Machine Learning : Train models on existing datasets (e.g., PubChem) to predict coupling yields with new substrates .

Q. What evidence exists for the biological activity of derivatives of this compound?

While direct studies on this compound are limited, analogs (e.g., 3-chloro-5-methoxypyridinyl boronic acids) show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.